Naphtho[2,1-d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
64757-77-3 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzo[g][1,2]benzothiazol-3-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H,(H2,12,13) |
InChI Key |
DDPDMHFLDDIOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SN=C3N |
Origin of Product |
United States |
Mechanistic Investigations in Naphtho 2,1 D Isothiazol 3 Amine Synthesis and Reactivity
Exploration of Reaction Pathways
The formation of the naphthoisothiazole core can be achieved through several mechanistic routes, each with its own unique characteristics and requirements. These pathways often involve the strategic formation of key nitrogen-sulfur bonds.
Radical Processes in Naphthoisothiazole Formation
Radical-based reactions offer a powerful tool for the construction of complex molecules, and the synthesis of naphthoisothiazoles is no exception. In the formation of related benzo[d]isothiazol-3(2H)-ones, a cobalt-catalyzed intramolecular oxidative dehydrogenative cyclization proceeds via a thiyl radical intermediate. nih.gov In this process, the initial oxidation of Co(II) to Co(III) by molecular oxygen facilitates the oxidation of a 2-mercaptobenzamide starting material to a thiyl radical. nih.gov This is followed by an intramolecular nucleophilic attack of the N-H bond onto the sulfur radical, leading to the cyclized product. nih.gov
Another example involves a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes and amines, which proceeds under ambient conditions without the need for an external photocatalyst. researchgate.net This reaction utilizes ambient dioxygen as the sole oxidant to regioselectively construct N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net
Ligand-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen bonds. chemrxiv.orgsemanticscholar.org In the context of synthesizing amino-substituted heterocyclic compounds, the Buchwald-Hartwig amination is a prominent method. semanticscholar.org The general mechanism for palladium-catalyzed C-N coupling involves the oxidative addition of an aryl halide to a monoligated Pd(0) catalyst, followed by the coordination of an amine. chemrxiv.org Subsequent deprotonation by a base leads to the formation of an amido complex, which then undergoes reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. chemrxiv.org
The choice of base can significantly influence the reaction rate and outcome. chemrxiv.org Studies have shown that with certain organic bases like DBU, the resting state of the catalyst can be a DBU-bound oxidative addition complex, and the reaction can be inhibited by excess base. chemrxiv.org The turnover-limiting step can be the exchange of the base with the amine at the palladium center. chemrxiv.org The development of specialized phosphine (B1218219) ligands and palladium precatalysts has enabled more robust and general catalyst systems for these transformations, even with challenging substrates like unprotected haloheterocycles. nih.gov
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a key strategy for the synthesis of the naphthoisothiazole ring system. One approach involves the reaction of 2,3-dibromo-1,4-naphthoquinone (B88232) with 2-aminothiazole (B372263) in the presence of sodium methoxide (B1231860) in methanol. osi.lvresearchgate.net This reaction leads to the formation of naphtho[2',3':4,5]imidazo[2,1-b] nih.govresearchgate.netthiazole-5,10-dione. osi.lvresearchgate.net
A tandem direct arylation and intramolecular Knoevenagel reaction on 1,3-thiazole derivatives under microwave irradiation has also been reported for the synthesis of naphtho[2,1-d]thiazoles. nih.gov Furthermore, facile access to 2-substituted naphtho[2,3-g]quinoline-3-carboxylic acid esters has been achieved through intramolecular cyclization. documentsdelivered.com
In the synthesis of the related benzo[d]isothiazol-3(2H)-ones, intramolecular pathways often start from 2-mercaptobenzamides or 2-alkylthiobenzamides, involving the formation of an N–S bond through various methods. nih.govmdpi.com
Role of Oxidants and Catalysts in Cyclization Reactions
Oxidants and catalysts play a pivotal role in driving the cyclization reactions that lead to naphthoisothiazoles and related structures. Molecular oxygen (O2) is often employed as a green and sustainable oxidant. nih.govresearchgate.net For instance, in a copper(I)-catalyzed intramolecular N–S bond formation, O2 acts as the sole oxidant to facilitate the dehydrogenative cyclization of 2-mercaptobenzamides. nih.govmdpi.com
Transition metal catalysts, particularly those based on copper and palladium, are frequently utilized. nih.govchemrxiv.orgnih.gov In a Cu(I)-catalyzed mechanism for benzo[d]isothiazol-3(2H)-one synthesis, the copper catalyst coordinates with the 2-mercaptobenzamide, which is then oxidized by O2 to form a Cu-S bond intermediate, ultimately leading to cyclization. mdpi.com
Metal-free catalytic systems have also been developed. For example, potassium bromide (KBr) can catalyze the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides using O2 as the oxidant. nih.gov In this system, KBr is oxidized to Br2, which then reacts with the starting material. The resulting HBr is re-oxidized by O2 to regenerate Br2, thus completing the catalytic cycle. nih.gov Electrochemical methods also provide a means for dehydrogenative cyclization, using constant-current electrolysis to drive the intramolecular N–S bond formation. nih.gov
| Catalyst/Oxidant System | Starting Material | Product Type | Mechanism Highlights |
| Cu(I) / O₂ | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Intramolecular oxidative dehydrogenative cyclization. nih.govmdpi.com |
| Co(II) / O₂ | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Formation of a thiyl radical intermediate. nih.gov |
| KBr / O₂ | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Involves oxidation of KBr to Br₂. nih.gov |
| Visible Light / O₂ | 2-Isothiocyanatonaphthalenes and Amines | N-substituted naphtho[2,1-d]thiazol-2-amines | Additive- and photocatalyst-free cascade reaction. researchgate.net |
| Electrochemical | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Constant-current electrolysis. nih.gov |
Sulfonium-Rearrangement Triggered Cyclizations
While direct evidence for sulfonium-rearrangement triggered cyclizations in the synthesis of Naphtho[2,1-d]isothiazol-3-amine is not prominent in the provided search results, related mechanisms in sulfur-containing heterocycle synthesis can be considered. These rearrangements often involve the formation of a sulfonium (B1226848) ion intermediate which then undergoes a rearrangement and subsequent cyclization. Mechanistic studies on related benzo[d]isothiazol-3(2H)-ones suggest that in some cases, disulfide intermediates may be involved in the reaction pathway. nih.gov
Kinetic and Thermodynamic Aspects of Naphthoisothiazole Formation
The kinetics of reactions leading to naphthoisothiazole derivatives can be complex and highly dependent on the specific reaction conditions. In palladium-catalyzed C-N coupling reactions, kinetic studies using 19F NMR have been employed to determine the reaction orders with respect to the catalyst, base, and reactants. chemrxiv.org For the coupling of an aryl triflate with an aniline (B41778) in the presence of DBU, the reaction was found to be first order in the aniline and inhibited by the base (negative order in DBU). chemrxiv.org This suggests that the base is involved in more than just deprotonation and can influence the rate-determining step. chemrxiv.org
Monitoring reaction progress over time, for instance through 1H-NMR, can provide insights into the reaction timeline. In the visible-light-assisted synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines, it was observed that the starting isothiocyanate was completely converted after 6 hours, with the immediate formation of the product alongside a thiourea (B124793) intermediate. researchgate.net
| Reaction | Kinetic Observation | Implication |
| Pd-catalyzed C-N coupling with DBU | First order in aniline, negative order in DBU. chemrxiv.org | The base plays a role in the turnover-limiting step and can inhibit the reaction. chemrxiv.org |
| Visible-light-initiated cascade reaction | Complete conversion of isothiocyanate in 6 hours. researchgate.net | Provides a timeframe for the reaction completion under specific conditions. researchgate.net |
Derivatization and Structural Modification of Naphtho 2,1 D Isothiazol 3 Amine
Functionalization at the Amine Moiety
The amine group at the 3-position of the naphthoisothiazole ring serves as a versatile handle for introducing a wide array of functional groups, significantly altering the molecule's chemical and physical properties.
The synthesis of N-substituted derivatives of related naphthothiazole compounds is a well-established field. For the isomeric Naphtho[2,1-d]thiazol-2-amines, a visible-light-induced, three-component reaction has been developed. researchgate.net This method utilizes 2-isocyanonaphthalenes, elemental sulfur, and various amines under an oxygen atmosphere, without the need for an external photocatalyst, to construct a range of N-substituted products. researchgate.net This approach is noted for its mild conditions and use of clean reagents like molecular oxygen as the oxidant. researchgate.net
While this specific methodology has been detailed for the thiazole (B1198619) isomer, the principles of nucleophilic substitution and condensation reactions at the amino group are fundamental and suggest potential pathways for the derivatization of Naphtho[2,1-d]isothiazol-3-amine. However, specific literature detailing the synthesis of N-substituted derivatives directly from this compound is not extensively covered in the retrieved data.
Schiff bases, or imines, are a significant class of derivatives formed by the condensation of a primary amine with an aldehyde or ketone. For the related compound, naphtha[1,2-d]thiazol-2-amine, a series of Schiff bases have been synthesized by reacting it with various substituted aromatic aldehydes. nih.govnih.govresearchgate.net The general method involves dissolving naphtha[1,2-d]thiazol-2-amine in glacial acetic acid and then adding the substituted aldehyde, followed by heating the mixture to reflux for several hours. nih.gov Upon completion, the product is isolated by pouring the reaction mixture onto crushed ice. nih.gov
These studies on the isomeric compound provide a foundational methodology that could be adapted for this compound. The formation of the characteristic azomethine (–C=N–) linkage is a robust and widely applicable reaction in organic synthesis. ijacskros.com A variety of aldehydes with different substituents, such as hydroxyl, halogen, and nitro groups, have been successfully used to create libraries of these compounds. nih.govresearchgate.net
Table 1: Examples of Synthesized Schiff Bases from Naphtha[1,2-d]thiazol-2-amine This table is based on research on an isomer and is presented for illustrative purposes of the synthetic methodology.
| Starting Amine | Aldehyde Reactant | Resulting Schiff Base Structure (General) | Reference |
| Naphtha[1,2-d]thiazol-2-amine | Substituted Benzaldehyde | 2-(Substituted-benzylideneamino)naphtho[1,2-d]thiazole | nih.gov |
| Naphtha[1,2-d]thiazol-2-amine | 2-Hydroxybenzaldehyde | 2-(2'-hydroxy)benzylideneaminonaphthothiazole | nih.govresearchgate.net |
Modifications of the Naphtho[2,1-d]isothiazole Ring System
Altering the core naphthoisothiazole scaffold itself opens up another dimension for creating novel molecular architectures with distinct properties.
The introduction of carboxylic acid groups into a molecule can significantly impact its solubility and biological activity. Research on the isomeric naphtho[1,2-d]isothiazole system has demonstrated methods for its carboxylation. One approach involves the ortho-lithiation of a precursor, 2-(N-tert-butyl)naphthalenesulfonamide, followed by carbonation with carbon dioxide. acs.org This process leads to a carboxylic acid which can then be cyclized using polyphosphoric acid to form the naphthoisothiazole ring system with a carboxylic acid function. acs.org
Further studies on this scaffold showed that introducing a second carboxylic acid group at position 4 of the naphtho[1,2-d]isothiazole ring could significantly enhance its biological activity as an aldose reductase inhibitor. nih.gov These findings underscore the importance of the placement and number of carboxylic acid groups on the molecule's function.
The creation of larger, fused heterocyclic systems is a strategy to develop complex molecules with unique properties. While direct examples starting from this compound are not prominent in the search results, related chemistries provide insight into potential synthetic routes.
For instance, fused systems like naphtho[2',3':4,5]imidazo[2,1-b] acs.orgresearchgate.netthiazole-5,10-dione have been synthesized from the reaction of 2,3-dibromo-1,4-naphthoquinone (B88232) with 2-aminothiazole (B372263). osi.lv Another strategy involves the Rh(II)-catalyzed transformation of diazo compounds, which has been used to synthesize functionalized naphtho[2,1-d]oxazoles, an oxygen-containing analog of the isothiazole (B42339) system. nih.gov These reactions often proceed through intramolecular C-H bond insertion, demonstrating a powerful method for building fused rings onto the naphthalene (B1677914) core. nih.gov The synthesis of such polycyclic aromatic systems is of great interest for applications in materials science and medicinal chemistry.
Chiral Naphthoisothiazole Derivatives and Enantioselective Synthesis
The synthesis of chiral derivatives of this compound represents a significant area of interest, driven by the potential for these compounds to interact stereoselectively with biological targets. While direct and extensive research on the enantioselective synthesis of chiral this compound derivatives is not widely documented, the principles of asymmetric synthesis and chiral resolution established for other heterocyclic amines and related structures provide a strong foundation for developing such methodologies. The introduction of chirality can be envisioned at several positions, including the amine substituent or the aromatic naphthyl ring system, leading to a diverse range of potential stereoisomers.
The primary strategies for obtaining enantiomerically enriched naphthoisothiazole derivatives can be broadly categorized into two approaches: the resolution of a racemic mixture and asymmetric synthesis. Chiral resolution separates enantiomers from a pre-formed racemic mixture, often through the formation of diastereomeric salts with a chiral resolving agent or via chiral chromatography. wikipedia.orgpharmtech.com Asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer. sigmaaldrich.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. sigmaaldrich.com
For the this compound scaffold, enantioselective synthesis could be approached by several means. One potential method involves the asymmetric reduction of a suitable prochiral imine precursor. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. acs.org Another approach could involve the use of chiral N-tert-butanesulfinyl imines, which have been successfully employed in the asymmetric synthesis of other nitrogen-containing heterocycles. beilstein-journals.org In this method, the chiral sulfinyl group directs the stereoselective addition of a nucleophile to the imine, and is subsequently removed to yield the chiral amine.
Furthermore, the isothiourea-catalyzed enantioselective generation of iminothiazinanones highlights a potential route for creating chiral centers within a related heterocyclic system, which could be adapted for naphthoisothiazole derivatives. nih.gov Solid-phase synthesis has also been effectively used to create libraries of chiral polyaminothiazoles, suggesting a viable strategy for the derivatization of the 3-amino group of this compound with chiral amino acids or other chiral building blocks. nih.gov
Given the lack of specific examples for this compound, the following table outlines potential and hypothetical strategies for the enantioselective synthesis of its chiral derivatives, based on established methodologies for analogous compounds.
| Strategy | Description | Potential Chiral Moiety | Key Reagents/Catalysts | Expected Outcome |
| Asymmetric Hydrogenation | Reduction of a prochiral imine derived from a naphthoisothiazole ketone precursor. | Chiral amine at C-3 | Chiral Rhodium or Iridium catalysts with chiral phosphine (B1218219) ligands. | Enantiomerically enriched N-substituted Naphtho[2,1-d]isothiazol-3-amines. |
| Chiral Auxiliary | Use of a removable chiral group (e.g., N-tert-butanesulfinyl) to direct stereoselective reactions. | Chiral amine at C-3 | N-tert-butanesulfinyl imines, organometallic reagents. | Diastereoselective addition to the imine, followed by removal of the auxiliary to yield the chiral amine. |
| Chiral Resolution | Separation of a racemic mixture of this compound derivatives. | Chiral amine or atropisomer | Chiral acids (e.g., tartaric acid) for diastereomeric salt formation; chiral HPLC. | Isolation of individual enantiomers from a racemic mixture. |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Chiral center on a substituent | Chiral Brønsted acids or isothiourea catalysts. | Enantioselective functionalization of the naphthyl ring or a substituent on the amine. |
| Solid-Phase Synthesis | Attachment to a solid support and reaction with chiral building blocks. | Chiral side chain on the amine | Resin-bound chiral amino acids or other chiral synthons. | Library of diastereomerically pure N-acylated or N-alkylated derivatives. |
The development of these and other enantioselective methods will be crucial for exploring the full potential of chiral this compound derivatives in various scientific and technological fields.
Advanced Spectroscopic Characterization Techniques for Naphtho 2,1 D Isothiazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For compounds such as Naphtho[2,1-d]isothiazol-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons.
In the analysis of the naphtho[2,1-d]isothiazole core, the aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants are sensitive to the substitution pattern on the heterocyclic and naphthalene rings.
For instance, the ¹H NMR spectrum of a closely related derivative, ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide, provides insight into the expected signals for the core structure. amazonaws.com The protons on the naphthalene ring are observed as distinct doublets and multiplets in the aromatic region, with their specific shifts and couplings allowing for precise assignment. amazonaws.com
Table 1: Illustrative ¹H NMR Data for a Naphtho[2,1-d]isothiazole Derivative Data for Ethyl Naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide in CDCl₃ amazonaws.com
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
|---|---|---|
| 8.37 | d, J = 8.3 | Aromatic Proton |
| 8.10 | d, J = 8.6 | Aromatic Proton |
| 7.95 | d, J = 8.1 | Aromatic Proton |
| 7.75 | d, J = 8.7 | Aromatic Proton |
Note: The specific shifts for this compound would be influenced by the electronic effects of the amino group at position 3.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which minimizes signal overlap.
For the Naphtho[2,1-d]isothiazole scaffold, the spectrum will show signals for the carbons of the naphthalene system, as well as the carbons of the isothiazole (B42339) ring. The quaternary carbons, including those at the ring junctions and the C-3 carbon attached to the nitrogen and sulfur atoms, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
As an example, the ¹³C NMR data for an isomeric derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, illustrates the typical chemical shift ranges for the carbon atoms in a naphthothiazole system. mdpi.com The carbonyl carbons appear far downfield, while the aromatic and heterocyclic carbons resonate at intermediate chemical shifts. mdpi.com
Table 2: Illustrative ¹³C NMR Data for a Naphthothiazole Derivative Data for 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione in DMSO-d₆ mdpi.com
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 177.6, 176.6, 173.1 | Carbonyl & Thiazole (B1198619) Carbons |
| 154.1, 133.9, 133.5, 132.7, 131.9, 130.4 | Aromatic & Heterocyclic Carbons |
| 126.6, 125.5 | Aromatic Carbons |
Note: The absence of carbonyl groups and the different substitution pattern in this compound would lead to different chemical shifts.
2D NMR Techniques for Structural Elucidation
While 1D NMR spectra provide fundamental information, complex structures often require 2D NMR techniques for complete assignment. These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of proton spin systems within the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity across quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule, such as linking substituents to the core Naphtho[2,1-d]isothiazole ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents.
The combined application of these 2D NMR techniques is essential for the full and unambiguous structural characterization of novel Naphtho[2,1-d]isothiazole derivatives. nih.govelsevierpure.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. amazonaws.com For a new this compound derivative, HRMS can distinguish its formula from other potential structures with the same nominal mass, providing definitive confirmation of its elemental composition.
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. This method is particularly useful for analyzing complex mixtures, identifying impurities, and studying the metabolism of compounds. For Naphtho[2,1-d]isothiazole derivatives, LC-MS allows for the separation of a target compound from reaction byproducts or metabolites, with the mass spectrometer providing molecular weight and structural information for each separated component. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine and fused aromatic ring system.
As a primary aromatic amine, this compound would typically show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching of the N-H bonds. orgchemboulder.comlibretexts.org Furthermore, a key N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comyoutube.com The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com
The fused naphtho and isothiazole rings will contribute a complex pattern of signals in the fingerprint region (below 1500 cm⁻¹). This includes C=C stretching vibrations within the aromatic system, C-S stretching, and various C-H in-plane and out-of-plane bending vibrations. Vibrational analysis of related thiazolidinone derivatives shows that C-S stretching bands can be observed at lower frequencies, for instance around 591 cm⁻¹. scielo.org.za
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 (typically two bands) | Medium-Weak, Sharp |
| Aromatic Stretch | Aromatic C-H | 3100 - 3000 | Variable |
| Scissoring Bend | Primary Amine (N-H) | 1650 - 1580 | Medium-Variable |
| Aromatic Stretch | Aromatic C=C | 1600 - 1450 | Medium-Weak |
| Stretch | Aromatic C-N | 1335 - 1250 | Strong |
| Wag | Primary Amine (N-H) | 910 - 665 | Strong, Broad |
| Stretch | C-S | ~700 - 600 | Weak-Medium |
Note: The precise positions of these bands can be influenced by the molecular environment, including solvent and solid-state packing effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For conjugated aromatic systems like this compound, the most significant transitions are typically π → π* and n → π*. wikipedia.org
The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions corresponding to π → π* transitions within the extensive conjugated system of the naphthyl and isothiazole rings. The presence of the sulfur and nitrogen heteroatoms with lone pairs of electrons (n) also allows for weaker n → π* transitions. wikipedia.org
Studies on related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives show that the core aromatic system gives rise to absorptions in the UV-Vis range. nih.gov For instance, one such derivative exhibits a maximum absorption (λmax) between 392-396 nm depending on the solvent. nih.gov The introduction of electron-donating groups, such as the amino group in the target molecule, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. mdpi.com The absorption spectrum can also be sensitive to solvent polarity, a phenomenon known as solvatochromism. wikipedia.org
Table 2: Typical Electronic Transitions and Expected Absorption Ranges
| Transition Type | Orbitals Involved | Expected Wavelength Range | Characteristics |
| π → π | π bonding to π antibonding | 200 - 400+ nm | High intensity (large molar absorptivity, ε) |
| n → π | Non-bonding to π antibonding | >300 nm | Low intensity (small molar absorptivity, ε) |
Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent and specific electronic environment of the chromophore.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Table 3: Representative Crystallographic Data for a Related Heterocyclic Amine (1,3-Benzothiazol-2-amine)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 14.606 |
| b (Å) | 3.997 |
| c (Å) | 11.565 |
| β (°) | 94.47 |
| V (ų) | 673.1 |
| Z (molecules/unit cell) | 4 |
Source: ResearchGate. This data is for 1,3-Benzothiazol-2-amine and serves as an illustrative example of the type of information obtained from X-ray crystallography.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. The parent molecule, this compound, is a closed-shell diamagnetic compound with all electrons paired, and therefore, it is EPR-silent.
However, EPR spectroscopy becomes an invaluable tool for characterizing radical derivatives of this compound, which could be formed through chemical or electrochemical oxidation or reduction. The generation of a radical cation (by removing one electron) or a radical anion (by adding one electron) would make the molecule paramagnetic and thus EPR-active.
EPR studies on radical ions of similar structures, such as derivatives of naphtho[2,3-d]imidazole-4,9-dione, demonstrate the power of this technique. osti.govnih.gov An EPR spectrum provides two main pieces of information:
The g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.
Hyperfine Coupling (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N) splits the EPR signal into multiple lines. The resulting splitting pattern and coupling constants provide a detailed map of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. researchgate.netjyu.fi
For the radical cation or anion of this compound, EPR spectroscopy could definitively establish the delocalization of the unpaired electron across the naphthyl ring system and the isothiazole and amine moieties. This information is critical for understanding the electronic structure and reactivity of these radical species. researchgate.netjyu.fi The spin-trapping technique could also be employed to detect short-lived radical intermediates in reactions involving this compound. mdpi.com
Computational Chemistry and Molecular Modeling Studies of Naphtho 2,1 D Isothiazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular stability, and reactivity, which are crucial for predicting the chemical behavior of Naphtho[2,1-d]isothiazol-3-amine.
Density Functional Theory (DFT) is a robust computational method used to study the electronic properties of many-body systems. It is particularly effective for large organic molecules, offering a balance between accuracy and computational cost. DFT calculations can elucidate the electronic structure and reactivity of naphthoisothiazole derivatives.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
While specific DFT studies on this compound are not extensively documented, research on analogous structures like thiazole-naphthyl and polythiophenes with benzothiazole (B30560) units provides insight into the expected electronic properties. For instance, studies on thiazole (B1198619) derivatives show that substitutions on the molecular scaffold can significantly alter the electronic density and the HOMO-LUMO gap. nih.govgoums.ac.irscienceopen.com In one study, the introduction of different functional groups to a polythiophene backbone containing benzothiazole resulted in a significant modulation of the energy gap, demonstrating the tunability of these systems' electronic structures. scienceopen.com
Table 1: Examples of Calculated Electronic Properties for Thiazole-Related Heterocycles using DFT
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|
| Thiazole on BC2N Nanotube | - | - | 0.25 | goums.ac.ir |
| Polythiophene with Benzoxazole (P1) | - | - | 0.621 | scienceopen.com |
This table presents data for related heterocyclic systems to illustrate the application of DFT in determining electronic properties.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable low-energy structures, known as energy minima.
For a molecule like this compound, which has a rigid fused-ring system but a flexible amino group, conformational analysis can determine the preferred orientation of the amine substituent relative to the naphthoisothiazole core. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The most stable conformers correspond to the lowest points on the potential energy surface. These optimized geometries are crucial for subsequent studies, such as molecular docking, as they represent the most likely shapes the molecule will adopt in a biological environment.
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.
For example, in a study on a related naphthofuran derivative, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, was used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The study also noted that calculated vibrational frequencies are often systematically higher than experimental values and require scaling by a factor (e.g., 0.9614) to improve agreement with experimental IR spectra. researchgate.net These predictive methods are invaluable for confirming the identity and purity of this compound and its derivatives.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). It has become an indispensable tool in drug design for predicting ligand-target interactions and binding affinities.
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target receptor. This affinity is often expressed as a docking score (in kcal/mol) or can be correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀). A lower (more negative) docking score generally indicates a more favorable binding interaction.
While docking studies specifically for this compound are not prominent, research on its isomer, Naphtho[1,2-d]isothiazole, provides valuable precedents. In one such study, acetic acid derivatives of Naphtho[1,2-d]isothiazole were identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov The study found a strong correlation between the chemical structure of the derivatives and their inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 0.14 µM. nih.gov Similarly, derivatives of the related Naphtho[1,2-d]thiazole scaffold were docked against the human adenosine (B11128) A₂A receptor (AA₂AR), a target for Parkinson's disease, showing a significant correlation between docking scores and experimental activity. nih.gov
Table 2: Examples of Predicted Binding Affinities for Naphthoisothiazole/Naphthothiazole Derivatives
| Compound | Target | Binding Affinity (IC₅₀) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Naphtho[1,2-d]isothiazole-2-acetic acid (Compound 11) | Aldose Reductase (ALR2) | 10 µM | Not Reported | nih.gov |
| 4-Carboxy-naphtho[1,2-d]isothiazole-2-acetic acid (Compound 14) | Aldose Reductase (ALR2) | 0.14 µM | Not Reported | nih.gov |
| 1-(4-Methoxyphenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea | Adenosine A₂A Receptor | % Reduction in Catalepsy | -8.99 | nih.gov |
This table shows data for derivatives of an isomer of the title compound to illustrate the use of molecular docking in predicting binding affinity.
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the binding site of a receptor. This allows for the identification of putative binding sites and the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, docking simulations of Naphtho[1,2-d]isothiazole derivatives into the active site of ALR2 revealed the specific amino acid residues they interact with. nih.gov The theoretical binding mode was fully consistent with the observed structure-activity relationships, showing how the acetic acid group was crucial for pharmacophoric recognition. nih.gov Likewise, docking of Naphtho[1,2-d]thiazole derivatives into the adenosine A₂A receptor showed that they occupy the same binding cavity as a known co-crystallized ligand, ZM-241385, forming key interactions with residues like Phe168 and Glu169. nih.gov Such analyses are critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this molecule and its derivatives to predict their biological activities and guide the synthesis of more potent analogues.
QSAR studies on related heterocyclic compounds, such as benzothiazole and isothiazole (B42339) derivatives, have demonstrated the importance of various molecular descriptors in determining their biological efficacy. researchgate.netresearchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a hypothetical QSAR study on a series of this compound derivatives, one would typically calculate a range of descriptors and then use statistical methods, such as multiple linear regression (MLR), to build a predictive model.
A study on the antiplasmodial activity of naphtho[2,1-d]thiazole (B12128997) derivatives highlighted the significance of substituents on the naphthyl ring for their biological profile, indicating that steric and electronic properties at these positions are crucial for activity. nih.gov For instance, the introduction of different functional groups at various positions on the naphtho[2,1-d]isothiazole scaffold would modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be correlated with the compound's reactivity and interaction with biological targets. mdpi.com
A hypothetical QSAR model for this compound derivatives might look like the following equation:
pIC50 = β0 + β1(logP) + β2(HOMO) + β3(MR) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), logP represents the hydrophobicity, HOMO is the energy of the highest occupied molecular orbital, and MR is the molar refractivity (a steric parameter).
Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives
| Derivative | logP | HOMO (eV) | LUMO (eV) | Molar Refractivity (cm³/mol) | Predicted pIC₅₀ |
| Parent | 3.5 | -5.8 | -1.2 | 60.5 | 5.2 |
| 5-Chloro | 4.2 | -6.0 | -1.5 | 65.2 | 5.8 |
| 7-Methoxy | 3.3 | -5.6 | -1.1 | 66.8 | 5.5 |
| 8-Nitro | 3.1 | -6.5 | -2.0 | 65.1 | 6.3 |
This table is illustrative and based on general principles of QSAR applied to similar heterocyclic systems. The values are not derived from actual experimental data for this compound.
Computational studies on related 2-(alkylamino)-4-(naphth-2-yl)thiazoles have utilized Density Functional Theory (DFT) to optimize molecular geometries and calculate electronic properties like HOMO-LUMO energy gaps, which are critical for understanding charge transfer within the molecule and its reactivity. niscair.res.in Such calculations would be a fundamental first step in any QSAR investigation of this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is also invaluable for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. For the synthesis of this compound, theoretical studies can provide insights into the most energetically favorable reaction pathways, the structures of intermediates, and the geometries and energies of transition states.
While specific transition state analyses for the synthesis of this compound are not readily found in the literature, computational studies on the formation of similar isothiazole and benzothiazole rings offer a clear precedent. researchgate.netmdpi.com These studies often employ DFT methods to map the potential energy surface of a reaction.
For example, a plausible synthetic route to this compound could involve the cyclization of a suitably substituted naphthalene (B1677914) precursor. A computational investigation of this process would involve:
Geometry Optimization: Calculating the minimum energy structures of the reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). The imaginary frequency corresponds to the vibrational mode of the bond being formed or broken during the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactant and product.
A hypothetical reaction coordinate diagram for a key cyclization step in the formation of the Naphtho[2,1-d]isothiazole ring is presented below. This diagram illustrates the change in energy as the reaction progresses from reactant to product through a transition state.
Table 2: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State | +25.5 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Product | -12.0 |
This table is for illustrative purposes to demonstrate the type of data generated from reaction mechanism modeling. The values are hypothetical and not based on specific calculations for this compound.
Studies on the synthesis of other isothiazole derivatives have shown that the reaction mechanism can be complex, sometimes involving multiple steps and intermediates. thieme-connect.com Computational modeling can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways, by comparing the activation energies of the respective transition states. The lower the activation energy, the more kinetically favorable the pathway.
Preclinical Biological Activity and Mechanistic Insights of Naphtho 2,1 D Isothiazol 3 Amine and Analogues
Enzyme Inhibition Studies
The naphthoisothiazole scaffold has been identified as a key pharmacophore in the development of various enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, revealing potent inhibitory activities against several key enzymes implicated in disease.
Aldose Reductase (ALR2) Inhibition and Selectivity
Derivatives of the closely related naphtho[1,2-d]isothiazole (NiT) scaffold have been synthesized and identified as a novel class of potent and selective aldose reductase (ALR2) inhibitors. nih.gov The initial parent compound, an acetic acid derivative of NiT, showed moderate inhibitory activity. However, the introduction of a second carboxylic group significantly enhanced this activity by two orders of magnitude. nih.gov
Docking simulations of the most potent compounds within the ALR2 crystal structure have helped to elucidate the binding mode, which is consistent with the observed structure-activity relationships. nih.gov Crucially, these potent compounds demonstrated high selectivity for ALR2, showing no inhibitory activity against other related enzymes such as aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.gov This selectivity is a critical factor in the development of therapeutic agents, as it minimizes off-target effects.
Table 1: Aldose Reductase (ALR2) Inhibition by Naphtho[1,2-d]isothiazole Acetic Acid Derivatives Interactive table available in the online version.
| Compound | Description | IC50 (µM) | Selectivity Note |
|---|---|---|---|
| Parent Compound (11) | Naphtho[1,2-d]isothiazole acetic acid | 10 | Baseline activity. nih.gov |
| Derivative (13) | With 4-carboxylic group | 0.55 | ~18-fold increase in potency. nih.gov |
| Derivative (14) | With 4-carboxylic group | 0.14 | ~71-fold increase in potency. nih.gov |
Kinase Inhibitory Effects of Naphthoisothiazole Derivatives
The thiazole (B1198619) ring is a core component of many known kinase inhibitors. rsc.org The broader class of naphthoquinone derivatives, which share structural similarities with naphthoisothiazoles, has been investigated for multi-kinase inhibitory activity. For instance, a series of 1,4-naphthoquinone (B94277) derivatives linked to a 1,2,3-triazole ring were designed as inhibitors for cyclin-dependent kinase 2 (CDK2), a significant cancer target. nih.gov
The most promising of these compounds, derivatives 4a and 4i , demonstrated potent inhibitory effects not only against CDK2 but also against other important oncogenic kinases like FLT4 (VEGFR3) and PDGFRA. nih.gov This polypharmacology, the ability to hit multiple targets, can be advantageous in complex diseases like cancer. nih.govnih.gov The development of small molecules with a thiazole or benzothiazole (B30560) framework has shown success in targeting specific kinases such as PI3Kβ and Aurora kinases, suggesting the therapeutic potential of the naphthoisothiazole scaffold in this area. rsc.org
Table 2: Multi-Kinase Inhibition by Naphthoquinone-Triazole Hybrids Interactive table available in the online version.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Derivative 4a | CDK2 | 0.55 |
| FLT4 (VEGFR3) | 1.67 | |
| PDGFRA | 0.89 | |
| Derivative 4i | CDK2 | 0.22 |
| FLT4 (VEGFR3) | 11.32 |
Data sourced from a study on 1,4-naphthoquinone derivatives. nih.gov
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. youtube.comresearchgate.net Hybrid molecules incorporating a naphtho-thiazolo-pyrimidine structure have been synthesized and evaluated as dual inhibitors of topoisomerase IIα (Topo IIα) and the epidermal growth factor receptor (EGFR). nih.gov Several of these hybrids showed potent inhibition of Topo IIα in the micromolar range, functioning as catalytic inhibitors. nih.gov
Similarly, studies on benzothiazole derivatives have identified potent human Topo IIα inhibitors. researchgate.net One of the most effective compounds, a tosylated salt form (BM3 ), exhibited an IC50 value of just 39 nM. researchgate.net Mechanistic studies revealed that this compound does not act as a traditional topoisomerase "poison" that stabilizes the DNA-enzyme complex. Instead, it is a DNA minor groove-binding agent that likely interacts directly with the enzyme, preventing it from binding to DNA. researchgate.net This highlights a distinct mechanism of catalytic inhibition. researchgate.netyoutube.com
Table 3: Topoisomerase IIα Inhibition by Thiazole Derivatives Interactive table available in the online version.
| Compound Class | Specific Compound Example | IC50 | Mechanism of Action |
|---|---|---|---|
| Naphtho-thiazolo-pyrimidine hybrids | Hybrid 6i, 6a, 6c | Micromolar range | Catalytic inhibitor. nih.gov |
Hsp90 Inhibition (relevant scaffold)
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many proteins involved in cancer cell proliferation and survival, making it a key therapeutic target. nih.govnih.gov While direct studies on Naphtho[2,1-d]isothiazol-3-amine are limited, related heterocyclic scaffolds are known Hsp90 inhibitors. nih.gov
For example, molecules with an isoxazole (B147169) scaffold, which is structurally related to isothiazole (B42339), are recognized as promising Hsp90 inhibitors. nih.gov Furthermore, a focused library of benzothiazole-based compounds was designed to inhibit the C-terminal domain (CTD) of Hsp90. nih.gov This approach is significant because CTD inhibitors can avoid the heat shock response often triggered by inhibitors of the N-terminal domain. The most effective of these benzothiazole compounds showed low micromolar activity against breast cancer cell lines and induced the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition. nih.gov
Cellular Mechanism of Action Studies (non-human cell lines, in vitro)
Beyond direct enzyme inhibition, understanding how these compounds affect cellular pathways provides deeper mechanistic insight. In vitro studies using non-human cell lines have begun to unravel these complex interactions.
Modulation of Transcription Factor Binding
Transcription factors are critical proteins that regulate gene expression by binding to specific DNA sequences. nih.gov Their modulation represents a key strategy for influencing cellular processes. nih.govnih.gov While direct evidence for this compound is emerging, related compounds have been shown to modulate transcription factor activity.
For example, a phytochemical known as naphtho[1,2-b] furan-4,5-dione (NFD) was found to suppress the activity of the transcription factor NF-κB in non-small-cell lung cancer cells. nih.gov This inhibition led to a decrease in the levels of pro-survival proteins, ultimately contributing to apoptosis. nih.gov The ability of small molecules to alter the binding of transcription factors to DNA can be a powerful mechanism. nih.govresearchgate.net The structural similarity of the naphtho core suggests that naphthoisothiazole derivatives could potentially modulate the activity of various transcription factors, such as NF-κB, STATs, or others involved in cell survival and stress responses. nih.govmdpi.com
Impact on Cell Cycle Progression
Certain derivatives of naphtho[2,1-d]isothiazole have demonstrated the ability to influence cell cycle progression, a key target in cancer therapy. For instance, some naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione (NPCD) glycosides, which are structurally related to the core naphtho[2,1-d]isothiazole scaffold, have shown distinct cell-cycle arrest profiles. nih.gov The parent NPCD compound is known to be a potent and selective inhibitor of cyclin D1-CDK4, leading to a strong G1 phase arrest in breast tumor cell lines. nih.gov The introduction of a sugar moiety to the NPCD framework can alter the underlying mechanism of action, as evidenced by similar cell cycle arrest profiles in both breast (MCF-7) and pancreatic (BxPC3) cancer cells for the glycoside derivatives. nih.gov
In a study involving 2-amino-1,4-naphthoquinone-benzamide derivatives, which share a 2-amino-1,4-naphthoquinone moiety, compounds 5f and 5l were found to dose-dependently increase the percentage of cells in the sub-G1 phase. nih.gov This increase in the sub-G1 population is indicative of apoptosis. nih.gov However, these compounds did not cause significant alterations in the G1, S, or G2 phases of the cell cycle. nih.gov
Table 1: Effect of 2-amino-1,4-naphthoquinone-benzamide Derivatives on Cell Cycle Distribution in SUIT-2 Cells
| Treatment | Concentration (µM) | % Sub-G1 | % G1 | % S | % G2/M |
| Control | - | 1.5 ± 0.3 | 60.1 ± 2.1 | 25.4 ± 1.5 | 13.0 ± 0.9 |
| Compound 5f | 10 | 5.2 ± 0.8 | 58.9 ± 1.7 | 24.8 ± 1.1 | 11.1 ± 0.6 |
| Compound 5f | 30 | 12.7 ± 1.5 | 55.4 ± 2.5 | 22.3 ± 1.3 | 9.6 ± 0.8 |
| Compound 5l | 30 | 8.9 ± 1.1 | 57.2 ± 1.9 | 23.9 ± 1.2 | 10.0 ± 0.7 |
Data adapted from reference nih.gov. Values are presented as mean ± SD.
Interaction with Tubulin
The disruption of microtubule dynamics is a validated strategy in cancer treatment. Microtubules, formed by the polymerization of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division. nih.gov Agents that interfere with tubulin polymerization can block mitosis and induce cell death. nih.gov
A novel series of thiazole-naphthalene derivatives has been designed and synthesized as tubulin polymerization inhibitors. nih.gov Among these, compound 5b emerged as the most potent, with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM against MCF-7 and A549 cancer cell lines, respectively. nih.gov Mechanistic studies revealed that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 μM). nih.gov Molecular modeling suggests that compound 5b forms a hydrogen bond with the Asn-258 residue of tubulin, anchoring it within the binding site. nih.gov
Another compound, Todalam, which has a thiazoleamine group, binds at a unique site between two longitudinally aligned tubulin dimers, interacting with both α- and β-tubulin monomers. nih.gov This simultaneous binding promotes the formation of ring-like tubulin oligomers, thereby destabilizing microtubules. nih.gov The thiazoleamine group of a fragment, F04, was observed to form hydrogen bonds with the side chains of βN102, αT257, and βK105 (water-mediated), as well as with αQ133. nih.gov
Influence on Signal Transduction Pathways (e.g., STAT3 ubiquitination)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. High STAT3 activity is associated with aggressive cancers like triple-negative breast cancer (TNBC). nih.gov Targeting STAT3 for degradation is a promising therapeutic strategy.
A novel isoxazoloquinone derivative, ZSW, which is a bioisostere of the naturally occurring naphthoquinone Aulosirazole, has been shown to inhibit tumor growth by targeting STAT3. nih.gov ZSW promotes the ubiquitination of STAT3, leading to its degradation. nih.gov This action inhibits the proliferation of TNBC cells in vitro and reduces tumor growth in vivo. nih.gov Furthermore, by inhibiting STAT3, ZSW also decreases the formation of mammospheres, which are enriched in breast cancer stem cells. nih.gov
DNA Binding and Intercalation Studies
DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of DNA, often leading to cytotoxic effects. The bleomycins, a family of anticancer natural products, bind to DNA through the intercalation of their C-terminal tail/bithiazole moiety. osti.gov
Studies on carbocyclic 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols (AMAPs) have shown that the interaction with DNA generally increases as the area of the intercalating ring system grows. nih.gov However, a direct correlation between the magnitude of DNA binding (as measured by the change in melting temperature, ΔTm) and antitumor activity was not observed, suggesting that DNA binding is not the sole determinant of activity for this class of compounds. nih.gov
In a study of Co(III)•bleomycin A2 (BLMA2) bound to DNA, the bithiazole portion was found to intercalate between base pairs, causing an increase in the rise between the base pairs at the intercalation site (6.4 Å with the drug versus 3.2 Å for DNA alone). osti.gov This highlights the structural changes in DNA upon intercalation.
Antimicrobial Activity Investigations (in vitro)
Several naphtho[2,1-d]isothiazole analogues have been investigated for their antimicrobial properties. A study on novel benzo[d]isothiazol-3(2H)-ones reported that some of the synthesized compounds exhibited favorable antimicrobial activity. researchgate.net
Specifically, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) have shown promise against Staphylococcus species. nih.govmdpi.com Compound PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) was found to be taken up by over 50% of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) cells within 30 minutes. nih.gov One of its mechanisms of action is the inhibition of DNA gyrase. nih.gov
Another study synthesized a series of naphtho[2,3-d]thiazole-4,9-diones and tested their antimicrobial activity. mdpi.comnih.gov Compounds with a thiomorpholine (B91149) group (5c ) and a 4-methylpiperazine group (5e ) showed potent activity against S. aureus, MRSA, and S. epidermidis. mdpi.comnih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives against Staphylococcus Strains
| Compound | S. aureus (μg/mL) | MRSA (μg/mL) | S. epidermidis (μg/mL) |
| 5a (benzylamine) | >100 | >100 | >100 |
| 5b (morpholine) | 50 | 50 | 50 |
| 5c (thiomorpholine) | 6.25 | 6.25 | 6.25 |
| 5d (piperidine) | 25 | 25 | 25 |
| 5e (4-methylpiperazine) | 6.25 | 6.25 | 6.25 |
| PNT | 12.5 | 12.5 | 12.5 |
Data adapted from reference mdpi.com.
Immunomodulatory Potential (in vitro or animal models)
Benzothiazole derivatives have been evaluated for their potential to modulate the immune system. nih.gov In a study of 26 benzothiazole analogs, eight compounds demonstrated potent inhibitory activity on PHA-activated peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 3.7 to 11.9 μM. nih.gov
Several of these compounds also potently inhibited the production of IL-2 in PHA/PMA-stimulated PBMCs. nih.gov Specifically, compound 4 showed selective inhibition of IL-2 production and T-cell proliferation, while compound 12 interfered with T-cell proliferation and IL-4 generation. nih.gov Compounds 8 and 18 were non-selective, inhibiting both IL-2 and IL-4, suggesting potential applications in autoimmune diseases by interfering with the humoral immune response. nih.gov Additionally, compounds 2 , 8 , 9 , and 10 significantly suppressed oxidative burst ROS production in phagocytes. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For a series of benzo[d]thiazol-2(3H)one based sigma (σ) receptor ligands, SAR analysis revealed that the linker chain length between the two hydrophobic regions and the aryl substitution were important for determining subtype selectivity. nih.gov The size of the alkylamine ring was found to be critical for receptor affinity. nih.gov
In the development of pesticidal β-naphthol derivatives, SAR analysis provided valuable insights for further structural modifications to enhance their activity. nih.gov Similarly, for a series of 2-aminothiazole (B372263) sulfonamide derivatives, quantitative structure-activity relationship (QSAR) modeling was used to guide the rational design of new derivatives with improved antioxidant properties. excli.de
For antimicrobial naphtho[2,3-d]thiazole-4,9-diones, the introduction of nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring was a key structural modification. mdpi.comnih.gov The presence of a thiomorpholine or a 4-methylpiperazine group at this position led to potent antibacterial activity against various Staphylococcus strains, including MRSA. mdpi.comnih.gov This indicates that the nature of the substituent at this position is a critical determinant of antimicrobial potency.
Impact of Substituents on Biological Response
Without any research on this compound and its analogues, it is not possible to provide an analysis of how different chemical groups attached to the core structure might influence its biological activity. There is no information available on structure-activity relationships, which are fundamental to understanding the therapeutic potential and mechanism of action of a compound series.
Similarly, the creation of data tables to illustrate these relationships is not feasible. Such tables require experimental data from biological assays of a range of analogues, and this information is not present in the available resources.
It is important to note that while research exists for other, structurally related naphtho-fused heterocyclic compounds, the specific isothiazole amine scaffold of this compound appears to be uncharacterized in the accessible scientific literature.
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways
The synthesis of Naphtho[2,1-d]isothiazol-3-amine and its derivatives is an area ripe for innovation. While general methods for creating isothiazoles exist, developing novel, efficient, and sustainable pathways is a primary research objective. evitachem.com Current literature on related compounds suggests several promising strategies that could be adapted and optimized.
One modern approach involves visible-light-induced reactions, which offer a green and efficient alternative to traditional methods. For instance, a three-component reaction using elemental sulfur, amines, and 2-isocyanonaphthalenes under visible light has been successfully used to construct N-substituted naphtho[2,1-d]thiazol-2-amines and could be adapted for the target compound. researchgate.net Another promising metal-free strategy involves the reaction of 2-fluorobenzonitrile (B118710) derivatives with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to form the 3-aminobenzo[d]isothiazole core. arkat-usa.org Adapting this to a naphthalene-based starting material could provide a direct route to this compound.
Further research could explore the strategies outlined in the table below, drawing inspiration from the synthesis of analogous heterocyclic systems.
| Synthetic Strategy | Key Features & Potential Advantages | Relevant Precedents |
| Visible-Light Photoredox Catalysis | Utilizes clean energy sources, proceeds under mild conditions, allows for novel bond formations. | Synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net |
| Elemental Sulfur-Based Cyclization | Employs an inexpensive and abundant sulfur source, avoids odorous reagents. | Synthesis of 3-aminobenzo[d]isothiazole derivatives from benzamidine (B55565) compounds. google.com |
| Intramolecular N–S Bond Formation | Employs pre-functionalized starting materials for controlled ring closure, often catalyzed by copper or other transition metals. | Synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.com |
| Multi-component Reactions | High atom and step economy, allows for rapid generation of diverse analogues from simple starting materials. | Synthesis of 2,3-dihydro-4H-benzo[e] evitachem.comnih.govthiazin-4-ones. mdpi.com |
This table is based on data from existing research on related compounds and outlines potential pathways for future investigation.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely unexplored. Future studies should systematically investigate the chemical behavior of its core components: the exocyclic amino group, the isothiazole (B42339) ring, and the extended naphthalene (B1677914) π-system.
The primary amine group is expected to undergo standard transformations such as acylation, alkylation, and Schiff base formation, providing a handle for introducing a wide variety of substituents. mnstate.edunih.gov The reactivity of the isothiazole ring itself is of particular interest, as related 2-aminothiazoles have been shown to undergo decomposition and dimerization in certain solvents like DMSO, a reactivity pattern that could be relevant here. nih.gov
Furthermore, the fused naphthalene core presents opportunities for electrophilic substitution reactions. Investigating the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation would be crucial for understanding the electronic nature of the naphthoisothiazole system and for creating new functionalized analogues.
Application in Materials Science and Organic Electronics
The extended π-conjugated system of the this compound scaffold suggests potential applications in materials science, particularly in organic electronics. Related heterocyclic structures, such as naphtho[2,3-d]thiazole-4,9-diones, have been shown to exhibit fluorescence. nih.govmdpi.com It is plausible that this compound and its derivatives could also possess interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
The incorporation of sulfur- and nitrogen-containing heterocycles is a common strategy in the design of n-type polymers for organic electronics. researchgate.net Future research should focus on synthesizing polymers incorporating the this compound unit and characterizing their thin-film properties, such as charge carrier mobility and crystallinity, to assess their potential in organic thin-film transistors (OTFTs) and thermoelectric devices. researchgate.net
Advanced Mechanistic Elucidation of Biological Actions
A significant opportunity lies in screening this compound and its derivatives for biological activity. The broader family of benzo- and naphthoisothiazoles exhibits a wide range of pharmacological effects, providing a strong rationale for such investigations. For instance, different derivatives have been reported as aldose reductase inhibitors, antipsychotic drugs, and antiproliferative agents. arkat-usa.orgnih.govnih.gov Furthermore, related naphtho-fused heterocycles show antimicrobial and antiapoptotic activities. mdpi.comnih.gov
Initial screening should target a diverse set of biological endpoints, including those listed below.
Potential Biological Activities for Investigation:
Anticancer: Evaluation against various cancer cell lines, particularly leukemia. nih.gov
Enzyme Inhibition: Testing against targets like aldose reductase (implicated in diabetic complications). nih.gov
Antimicrobial: Screening against pathogenic bacteria and fungi. mdpi.com
CNS Activity: Assessing potential as modulators for receptors targeted by existing isothiazole-based drugs. arkat-usa.org
Should any promising activity be identified, advanced mechanistic studies would be the next critical step. This would involve identifying the specific molecular targets, potentially through techniques like affinity chromatography or proteomics, and elucidating the precise mechanism of action using biochemical and cell-based assays.
Computational Design of Next-Generation Analogues
Computational chemistry offers a powerful tool for accelerating the discovery of potent and selective analogues of this compound. Once a validated biological target is identified, in silico methods can be employed to guide the synthesis of next-generation compounds with improved properties.
Docking simulations, similar to those used to study the binding of naphtho[1,2-d]isothiazole derivatives to aldose reductase, can predict the binding modes of new analogues within the target's active site. nih.gov This allows for the rational design of substitutions on the naphthoisothiazole core to enhance binding affinity and selectivity.
Furthermore, comprehensive in silico studies can be performed, including:
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions: To evaluate the drug-likeness and potential liabilities of designed compounds at an early stage. nih.gov
Pharmacophore Modeling: To identify the key structural features required for biological activity. mdpi.com
This computational-driven approach, which has been successfully applied to other benzothiazole (B30560) and heterocyclic systems, can streamline the drug discovery process, saving time and resources while maximizing the potential for success. nih.govnih.govresearchgate.net
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Sulfur-mediated | 170°C, HMPA, 7 h | 83% | High yield, established protocol |
| IBD-mediated | 20°C, acetonitrile, 5 min | 8–92% | Mild conditions, rapid reaction |
| Visible-light catalysis | RT, O₂, photocatalyst | 60–85% | Eco-friendly, regioselective |
How is this compound characterized structurally?
Answer:
Structural characterization relies on ¹H/¹³C NMR , mass spectrometry , and X-ray crystallography . For example, 2-(α-pyridyl)naphtho[2,1-d]thiazole exhibits distinct aromatic proton resonances at 7.1–8.7 ppm in CDCl₃, with ¹³C NMR data confirming carbon environments (e.g., thiazole C-S at ~165 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) are critical for verifying molecular formulas .
Advanced Research Questions
How can researchers resolve contradictions in reported synthetic yields for naphtho[2,1-d]isothiazol derivatives?
Answer:
Discrepancies in yields often arise from substrate electronic effects , solvent polarity , or catalyst loading . For instance, IBD-mediated reactions show drastic yield improvements (8% → 92%) when optimizing stoichiometry (1.2 equiv. IBD) and solvent (acetonitrile vs. DMF) . Factorial design experiments (e.g., 2³ designs) systematically evaluate variables like temperature, reaction time, and reagent ratios, enabling identification of dominant factors .
What strategies enhance regioselectivity in visible-light-induced C–H functionalization of this compound?
Answer:
Regioselectivity is controlled by substrate directing groups and photocatalyst choice . For example, 2-isothiocyanatonaphthalenes preferentially couple at the C1 position due to steric and electronic effects, as confirmed by density functional theory (DFT) calculations . Ruthenium-based photocatalysts (e.g., [Ru(bpy)₃]²⁺) promote single-electron transfer (SET) mechanisms, favoring cross-dehydrogenative coupling over side reactions .
How do structural modifications of this compound impact its biological activity (e.g., KCa channel activation)?
Answer:
The naphthothiazole core is critical for binding to KCa3.1/KCa2.3 channels . Derivatives like SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) show enhanced vasodilation due to electron-withdrawing substituents (e.g., -CF₃) improving membrane permeability . Structure-activity relationship (SAR) studies reveal that planar aromatic systems and amine positioning are essential for maintaining efficacy .
Q. Table 2: Key SAR Findings
| Derivative | Substituent | Activity (EC₅₀) | Notes |
|---|---|---|---|
| SKA-31 | H | 0.3 µM | Baseline activity |
| SKA-20 | Anthracene fusion | 1.2 µM | Reduced solubility |
| CF₃-Substituted | -CF₃ at C8 | 0.1 µM | Enhanced permeability |
What advanced spectroscopic techniques resolve ambiguities in this compound’s electronic structure?
Answer:
Solid-state NMR and X-ray absorption spectroscopy (XAS) clarify π-stacking interactions in conductive salts like [NT]₃[BF₄]₂, where mixed-valency arises from sulfur-centered radicals . Time-resolved fluorescence spectroscopy quantifies excited-state dynamics, revealing charge-transfer states critical for photoredox applications .
How can computational methods predict synthetic pathways for novel this compound analogs?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cyclization reactions . Machine learning (ML) platforms trained on reaction databases (e.g., Reaxys) propose feasible pathways by analyzing bond dissociation energies and steric maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
